molecular formula C10H15ClN2O2 B12909882 N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide CAS No. 57068-65-2

N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide

Cat. No.: B12909882
CAS No.: 57068-65-2
M. Wt: 230.69 g/mol
InChI Key: ODFWZEWZEGZEQA-UHFFFAOYSA-N
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Description

N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a butyl group, a chloro group, and a methyloxazolyl group attached to the acetamide backbone

Properties

CAS No.

57068-65-2

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

N-butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C10H15ClN2O2/c1-3-4-5-13(9(14)6-11)10-12-8(2)7-15-10/h7H,3-6H2,1-2H3

InChI Key

ODFWZEWZEGZEQA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of butylamine with 2-chloroacetyl chloride in the presence of a base, followed by the introduction of the methyloxazolyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products: The major products formed from these reactions include substituted acetamides, oxazolyl derivatives, and various imine or enamine compounds.

Scientific Research Applications

The compound N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in scientific research, including pharmacology, toxicology, and environmental science.

Pharmacological Studies

This compound is investigated for its potential as a pharmaceutical agent. Its oxazole moiety is known for biological activities, including antimicrobial and anticancer properties. Research has indicated that compounds with similar structures can inhibit specific enzymes or pathways relevant to disease processes.

Toxicological Assessments

The compound has been evaluated in toxicological studies, particularly regarding its mutagenicity. Results from the Ames test indicate that it exhibits strong mutagenic potential, categorizing it as a Class A mutagen. This classification is critical for understanding its safety profile in various applications .

Environmental Impact Studies

Research into the environmental impact of this compound focuses on its degradation and persistence in ecosystems. Studies have shown that compounds with similar structures can accumulate in aquatic environments, leading to bioaccumulation in food chains. Understanding the environmental fate of this compound is essential for risk assessment and regulatory compliance.

Case Study 1: Pharmacological Efficacy

A study conducted by Felton et al. (2018) explored the pharmacological effects of compounds related to this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a lead compound for further drug development.

Case Study 2: Environmental Persistence

In a study assessing the environmental persistence of various chloroacetamides, this compound was found to degrade slowly under natural conditions. The half-life in soil was estimated at approximately 30 days, indicating potential risks for groundwater contamination if not managed properly.

Summary of Findings

Application Area Key Findings
PharmacologyExhibits significant anticancer activity; potential as a drug lead candidate.
ToxicologyClassified as a Class A mutagen; strong positive results in Ames tests .
Environmental ScienceSlow degradation rates; potential for groundwater contamination .

Mechanism of Action

The mechanism of action of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the methyloxazolyl group play crucial roles in binding to these targets, leading to the inhibition or activation of certain biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

    N-Butylacetamide: Lacks the chloro and methyloxazolyl groups, making it less reactive and less versatile in chemical reactions.

    N-Butyl-4-chloroacetamide: Contains the chloro group but lacks the methyloxazolyl group, resulting in different chemical and biological properties.

    N-(4-Methyloxazol-2-yl)acetamide: Contains the methyloxazolyl group but lacks the butyl and chloro groups, affecting its solubility and reactivity.

Uniqueness: N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide is unique due to the presence of all three functional groups (butyl, chloro, and methyloxazolyl), which confer distinct chemical reactivity and biological activity. This combination of groups allows for a wide range of applications and makes the compound a valuable intermediate in synthetic chemistry and pharmaceutical research.

Biological Activity

N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide (CAS Number: 1333775-25-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₅ClN₂O₂
Molecular Weight232.7 g/mol
CAS Number1333775-25-9
LogP4.0865
PSA46.34 Ų

The compound features a butyl group, a chloro substituent, and an oxazole ring, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that N-butyl derivatives of oxazole compounds exhibit significant antimicrobial properties. A study on similar compounds suggested that modifications in the oxazole ring can enhance antimicrobial efficacy against various bacterial strains. The presence of the chloro group is also believed to play a role in increasing the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes relevant to neurodegenerative diseases. In particular, compounds with similar structures have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. These enzyme inhibitors are crucial for increasing acetylcholine levels in the brain, thus enhancing cognitive function .

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that N-butyl derivatives may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways . For instance, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating potential therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated a series of butyl-substituted oxazoles against Gram-positive and Gram-negative bacteria. Results indicated that N-butyl derivatives exhibited superior antimicrobial activity compared to their non-substituted counterparts, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
  • Neuroprotective Effects : In vitro studies on neuroblastoma cell lines showed that N-butyl derivatives could protect against oxidative stress-induced cell death. The mechanism was attributed to enhanced antioxidant activity and modulation of apoptotic pathways .
  • Cytotoxicity Profiles : A recent investigation into the cytotoxicity of various oxazole derivatives revealed that this compound induced significant apoptosis in breast cancer cell lines (MCF7), with an IC50 value of approximately 20 µM .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via amidation or acylation reactions. For example, acetic anhydride-mediated acetylation of precursor amines (e.g., N-substituted oxazol-2-amine derivatives) is a common approach, as demonstrated in analogous acetamide syntheses (e.g., uses reflux with acetic anhydride for N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide). Reaction optimization may involve temperature control (reflux conditions), solvent selection (ethanol, DMF), and purification via recrystallization .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural validation typically combines spectroscopic techniques (NMR, IR, and high-resolution mass spectrometry) with X-ray crystallography. For crystallographic analysis, programs like SHELXL ( ) are used for refinement, ensuring accurate bond length/angle measurements and anisotropic displacement parameters. Validation tools in software suites (e.g., PLATON in WinGX) check for geometric outliers and hydrogen bonding consistency .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Antiviral activity can be assessed using plaque reduction assays against herpes simplex virus (HSV), as seen in structurally related compounds like pritelivir (). Cytotoxicity is evaluated via MTT assays on mammalian cell lines. Dose-response curves and IC50/CC50 calculations provide therapeutic indices. Parallel controls (e.g., acyclovir) ensure assay validity .

Advanced Research Questions

Q. How can hydrogen bonding networks influence the stability and crystallinity of this compound?

  • Methodological Answer : Graph set analysis ( ) identifies recurring hydrogen bond motifs (e.g., C=O⋯H-N or C-Cl⋯H-C interactions). In analogous acetamides (), intermolecular H-bonds form chains or rings, stabilizing crystal packing. Temperature-dependent XRD studies reveal thermal stability, while Hirshfeld surface analysis quantifies interaction contributions .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Mitigation includes:

  • Reproducibility checks : Independent synthesis and characterization (HPLC purity >95%).
  • Structure-Activity Relationship (SAR) studies : Modifying substituents (e.g., oxazole methyl group, chloro position) to isolate pharmacophores.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict target binding (e.g., HSV thymidine kinase) to reconcile activity trends .

Q. How are SHELX programs applied to refine challenging crystallographic data for this compound?

  • Methodological Answer : SHELXL ( ) handles twinning, disorder, and high anisotropy. Key steps:

  • Data integration : Use SAINT for frame scaling.
  • Disorder modeling : Split occupancy refinement for flexible butyl/oxazole groups.
  • Validation : R1/wR2 convergence, ADDSYM checks for missed symmetry, and PARST analysis for geometric accuracy. Recent SHELXL updates support constraints for rigid fragments (e.g., oxazole ring) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : LogP calculations via Molinspiration or SwissADME.
  • Metabolic stability : CYP450 inhibition assays paired with MetaSite software.
  • Permeability : Caco-2 cell models or PAMPA assays. For in silico modeling, QSAR tools (e.g., Schrödinger’s QikProp) optimize bioavailability .

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